molecular formula C13H14O6 B1621706 Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 39757-32-9

Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1621706
CAS RN: 39757-32-9
M. Wt: 266.25 g/mol
InChI Key: WOSJZWHIEQGBCJ-UHFFFAOYSA-N
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Description

“Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate” is an organic compound. The “2,4-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2nd and 4th positions. The “4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate” part indicates a butanoate (four-carbon) backbone with two oxygen atoms and the aforementioned phenyl ring attached .

Scientific Research Applications

  • Crystal Structure Analysis : Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from a related compound, shows a slightly distorted square-planar arrangement in its crystal structure. Its analysis offers insights into the molecular and crystal structures, including hyperconjugative interactions and hydrogen bonding, which are crucial for understanding the stability and reactivity of related compounds (Shabir et al., 2020).

  • Electrochemical Oxidation and Hydrogen Production : Research on the electrochemical oxidation of organic compounds like Methyl Red and herbicides indicates the potential of related methyl esters in energy production and environmental applications. This study highlights the efficiency of various anodes in oxidizing these compounds and producing hydrogen (Santos et al., 2020).

  • Supramolecular Structures and Inclusion Compounds : The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene forms compounds that can create supramolecular structures with one-dimensional channels. These structures are significant for encapsulating large organic and bioorganic molecules, offering potential applications in drug delivery and molecular recognition (Sheverdov et al., 2017).

  • Antimicrobial Applications : Methyl pyridyl-2,4-dioxobutanoates and derived compounds have shown significant in vitro antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, especially against certain strains of bacteria and fungi (Elzahhar et al., 2015).

  • Synthesis and Chemical Reactions : Various studies focus on the synthesis and reactions of methyl 2,4-dioxobutanoates, leading to diverse derivatives with potential applications in pharmaceuticals, materials science, and organic chemistry. These include cyclobutene derivatives and carboxamide derivatives with cytotoxic activity (Yavari & Samzadeh‐Kermani, 1998), (Deady et al., 2003).

  • Environmental Applications : Studies on the environmental effects and management of related compounds, such as dimethylamine derivatives, provide insights into pollution control and environmental safety. These include methods for controlling vapor emissions in chemical processes (Arsenijević et al., 2008).

Mechanism of Action

The mechanism of action of “Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate” is not known as it likely depends on the specific context in which the compound is used. For example, in a biological context, the mechanism of action would depend on the compound’s interactions with biological molecules .

properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-17-8-4-5-9(12(6-8)18-2)10(14)7-11(15)13(16)19-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSJZWHIEQGBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407145
Record name methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate

CAS RN

39757-32-9
Record name Methyl 2,4-dimethoxy-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39757-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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